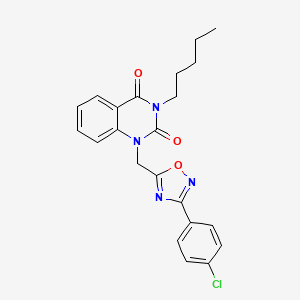

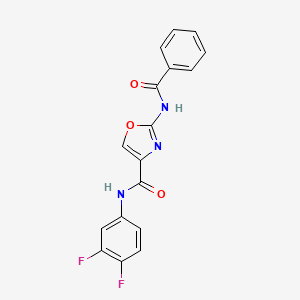

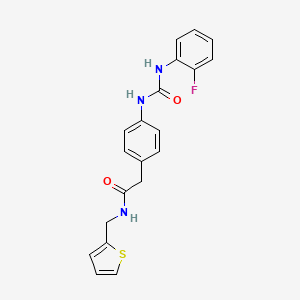

2-benzamido-N-(3,4-difluorophenyl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

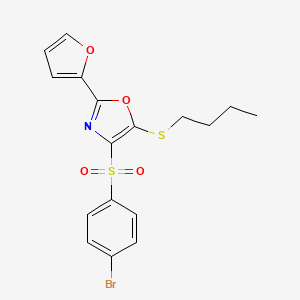

“2-benzamido-N-(3,4-difluorophenyl)oxazole-4-carboxamide” is a chemical compound. Oxazole, the core structure of this compound, is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a part of a large number of drugs and biologically relevant molecules .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .Scientific Research Applications

Organic Synthesis Applications

Oxazole compounds, including those structurally related to 2-benzamido-N-(3,4-difluorophenyl)oxazole-4-carboxamide, have significant applications in organic synthesis. They serve as precursors or intermediates in the synthesis of complex molecules. For instance, oxazoles have been employed as masked forms of activated carboxylic acids, facilitating the synthesis of macrolides such as recifeiolide and curvularin through oxidation-acylation sequences (Wasserman, Gambale, & Pulwer, 1981). Additionally, oxazole derivatives are pivotal in the development of novel methods for synthesizing benzazoles, demonstrating their importance in constructing heterocyclic compounds with potential biological activity (Boeini & Hajibabaei Najafabadi, 2009).

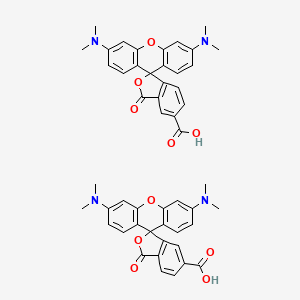

Fluorescent Probe Development

Oxazole derivatives are also utilized in the development of fluorescent probes for sensing applications. A study highlights the synthesis of benzoxazole and benzothiazole analogs for sensing pH changes and metal cations. These compounds exhibit significant fluorescence enhancement under specific conditions, making them suitable for biological and chemical sensing applications (Tanaka et al., 2001).

Medicinal Chemistry Applications

In medicinal chemistry, oxazole derivatives have been explored for their biological activities. For example, compounds with the oxazole moiety have shown inhibitory activity against blood platelet aggregation, comparing favorably with aspirin in some cases. This indicates their potential as therapeutic agents in cardiovascular diseases (Ozaki et al., 1983). Moreover, the versatility of oxazole chemistry is evident in the synthesis of benzothiazole-2-carboxamide derivatives with promising diuretic activity, highlighting the therapeutic potential of oxazole derivatives in treating conditions that require diuresis (Yar & Ansari, 2009).

Future Directions

The future directions in the research of oxazole derivatives like “2-benzamido-N-(3,4-difluorophenyl)oxazole-4-carboxamide” could involve the synthesis of various oxazole derivatives and screening them for their various biological activities . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery programme .

properties

IUPAC Name |

2-benzamido-N-(3,4-difluorophenyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N3O3/c18-12-7-6-11(8-13(12)19)20-16(24)14-9-25-17(21-14)22-15(23)10-4-2-1-3-5-10/h1-9H,(H,20,24)(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYPEUOANHSNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)